Diethyl 2-(4-chlorophenyl)malonate
Overview
Description
Diethyl 2-(4-chlorophenyl)malonate is a chemical compound with the molecular formula C13H15ClO4 . It is a solid or semi-solid substance at room temperature . The IUPAC name for this compound is diethyl 2-(4-chlorophenyl)malonate .
Molecular Structure Analysis
The InChI code for diethyl 2-(4-chlorophenyl)malonate is 1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 .
Physical And Chemical Properties Analysis
Diethyl 2-(4-chlorophenyl)malonate is a solid or semi-solid substance at room temperature .
Scientific Research Applications
Material Science
Diethyl 2-(4-chlorophenyl)malonate has been used in the growth and characterization of crystalline specimens for various applications .
Method of Application
The single crystals of diethyl-2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate (D23DYM) were grown successfully and efficiently by the standard slow evaporation method .
Results
The thermal studies explained the two major weight losses between 107 and 153 °C and 153 and 800 °C for D23DYM have been observed . The hardness profile of D23DYM increases with increase in load which confirms reverse indentation size effect (RISE), and the work-hardening coefficient ‘n’ was observed as 2.936 .
Biomedical Applications
Diethyl 2-(4-chlorophenyl)malonate has potential applications in the biomedical field .
Method of Application
The organic crystals are tested by the use of molecular docking .
Results
The binding affinity values for the standard inhibitor A74DME and investigational compound D23DYM were − 8.1 kJ/mole and − 8.3 kJ/mole, respectively . This suggests that D23DYM may have potential as a therapeutic agent in the treatment of diabetes mellitus and cancer .
Safety And Hazards
The safety information for diethyl 2-(4-chlorophenyl)malonate indicates that it is classified under GHS07, with the signal word “Warning”. The hazard statement is H302, and the precautionary statements are P280, P305, P338, and P351 . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes. Personal protective equipment should be used .
Relevant Papers
There are several papers related to diethyl 2-(4-chlorophenyl)malonate. One paper discusses synthetic routes for a variety of halogenated acetic acids from diethyl malonate . Another paper discusses the synthesis and study of the inhibition effect of three α-aminophosphonates .
properties
IUPAC Name |
diethyl 2-(4-chlorophenyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClO4/c1-3-17-12(15)11(13(16)18-4-2)9-5-7-10(14)8-6-9/h5-8,11H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPESOPZGUSEQSO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=CC=C(C=C1)Cl)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30295982 | |
Record name | Diethyl 2-(4-chlorophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.71 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl 2-(4-chlorophenyl)malonate | |
CAS RN |
19677-37-3 | |
Record name | 19677-37-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Diethyl 2-(4-chlorophenyl)malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30295982 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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